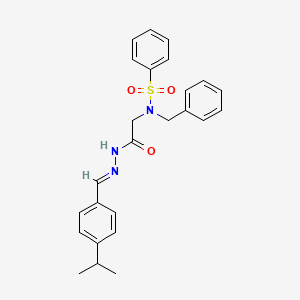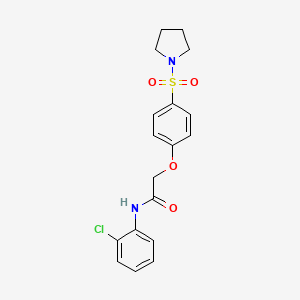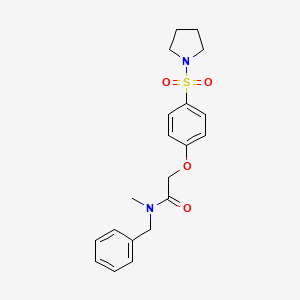
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases. BMS-986165 is a selective inhibitor of Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are involved in the signaling pathways of several pro-inflammatory cytokines.
Mécanisme D'action
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide inhibits TYK2 and JAK1, which are involved in the signaling pathways of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-γ. By inhibiting these pathways, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide suppresses the production of pro-inflammatory cytokines and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of psoriasis, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide significantly reduced skin inflammation and improved skin pathology. In a rat model of inflammatory bowel disease, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide reduced colon inflammation and improved colon pathology. These effects were accompanied by a reduction in pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, including its potent inhibition of TYK2 and JAK1, its favorable safety profile, and its ability to reduce inflammation in preclinical models of autoimmune diseases. However, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects on other signaling pathways.
Orientations Futures
For N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide include the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its long-term safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves several steps, starting from the reaction of 4-bromoanisole with benzylmagnesium chloride to obtain N-benzyl-4-methoxyaniline. The intermediate is then reacted with N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid to obtain the final product, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The synthesis of N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been reported in several research articles, and the purity and yield of the compound have been optimized for use in preclinical studies.
Applications De Recherche Scientifique
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been studied extensively in preclinical models of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these studies, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has shown potent inhibition of TYK2 and JAK1, resulting in the suppression of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ. N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed in animal models.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21(15-17-7-3-2-4-8-17)20(23)16-26-18-9-11-19(12-10-18)27(24,25)22-13-5-6-14-22/h2-4,7-12H,5-6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXJLWDWZZZQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

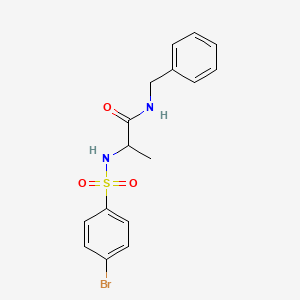
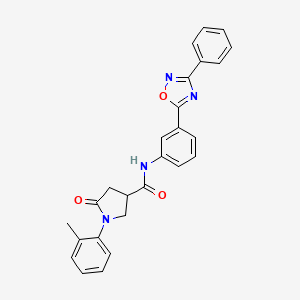
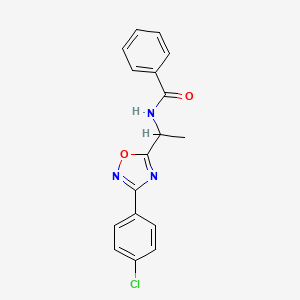
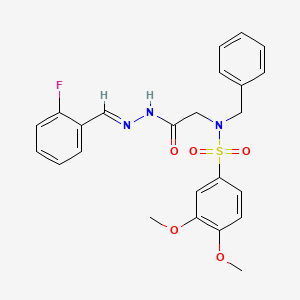
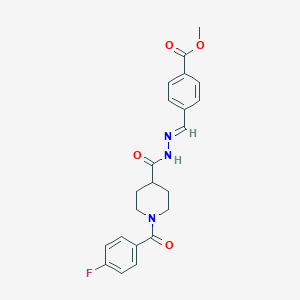
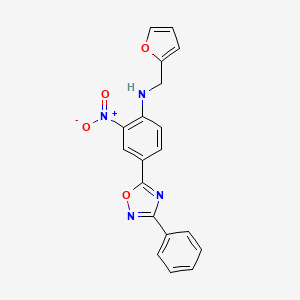
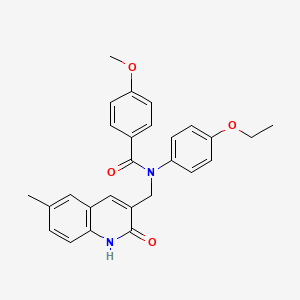
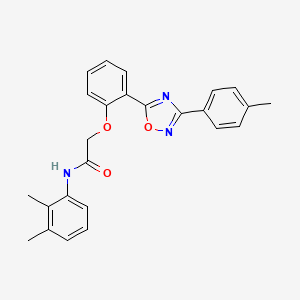
![1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7715670.png)
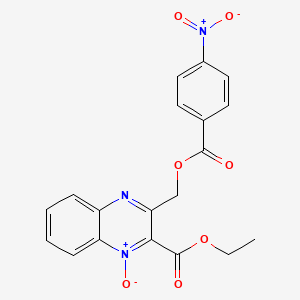
![4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7715681.png)
![1,3-dimethyl 5-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzene-1,3-dicarboxylate](/img/structure/B7715682.png)
